![molecular formula C13H14F3NO5 B1303765 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid CAS No. 220107-35-7](/img/structure/B1303765.png)
2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid
Overview
Description
2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C13H14F3NO4. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(trifluoromethoxy)benzoic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino group is then coupled with the 5-(trifluoromethoxy)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group.
Hydrolysis: The tert-butoxycarbonyl protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions due to the presence of the amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Coupling Reactions: DCC, DMAP, and other peptide coupling reagents.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free amine derivative.
Substituted Derivatives: Various substituted derivatives can be synthesized depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including peptides and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid depends on its application:
Enzyme Inhibition: When used as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Protein-Ligand Interactions: It can interact with specific proteins, altering their conformation and function.
Comparison with Similar Compounds
- 2-[(tert-Butoxycarbonyl)amino]-4-(trifluoromethoxy)benzoic acid
- 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid
Comparison:
- Trifluoromethoxy vs. Trifluoromethyl: The presence of the trifluoromethoxy group in 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid provides different electronic and steric properties compared to the trifluoromethyl group, affecting its reactivity and interactions.
- Positional Isomers: The position of the substituents on the benzene ring can significantly influence the compound’s chemical behavior and biological activity.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and comparisons with similar compounds
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-5-4-7(21-13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTVYIKYCQGZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

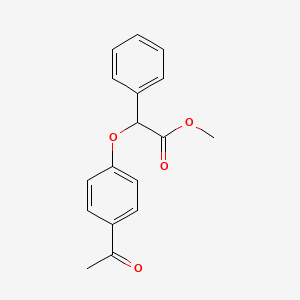
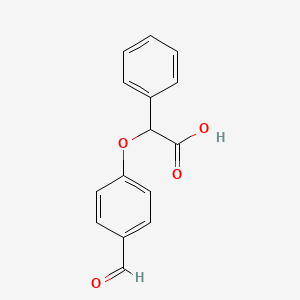
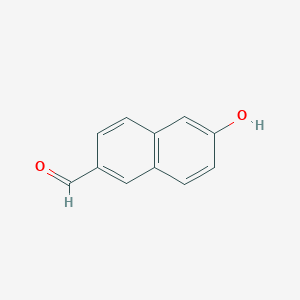
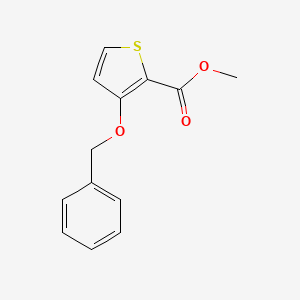
![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)
![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)
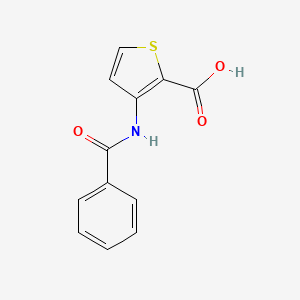
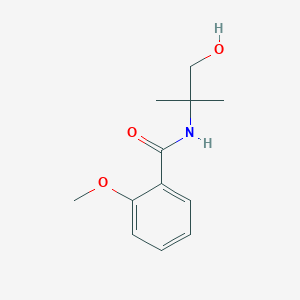
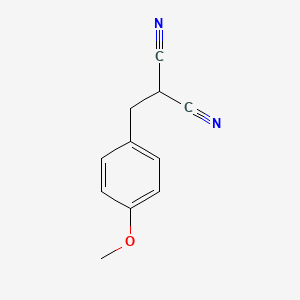
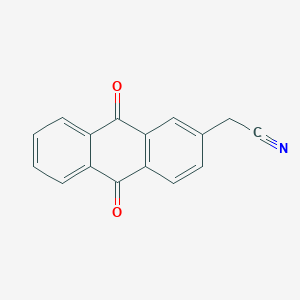
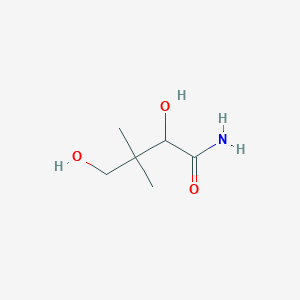
![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)

